Cullin-7 (915-923)
Description
Properties
sequence |
SLHTELNSV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cullin-7 (915-923) |
Origin of Product |
United States |
Comparison with Similar Compounds
Domain Architecture :
Functional Overlap and Distinctions :
- Both proteins localize to the cytoplasm and participate in cardiac remodeling post-infarction. However, Cullin-7 promotes apoptosis, while Cullin-9 ubiquitinates survivin, a protein that inhibits apoptosis .
- Cullin-7 suppresses Cullin-9’s E3 ligase activity, suggesting a regulatory interplay .
Cullin-7 vs. Cullin-5
Domain Architecture :
- Cullin-5: Canonical cullin repeats, CH domain, and Rbx1-binding site .
Functional Roles :
- Cullin-5 partners with Neurl2 to regulate myofibrillogenesis by targeting β-catenin and embryonic myosin heavy chain for degradation. Knockout mice exhibit sarcomere defects and impaired muscle regeneration .
- In contrast, Cullin-7’s muscle-related functions center on IGF-1R signaling via Fbxw8, affecting muscle size and metabolism .
Cullin-7 vs. Cullin-1
Functional Roles :
- Cullin-1 is a core component of the SCF complex, ubiquitinating cell cycle regulators like cyclins. Cullin-7’s SCF-like complex (with Fbxw8) instead targets IRS1, modulating growth factor signaling .
Comparative Data Table: Cullin-7 and Related Proteins
Research Findings and Therapeutic Implications
- Cardiac Remodeling : Cullin-7 inhibition reduces post-infarction scarring and improves cardiac function, while Cullin-9’s survivin degradation exacerbates apoptosis .
- Cancer : Cullin-7’s NF-κB activation in glioma contrasts with Cullin-1’s role in cell cycle control, highlighting divergent oncogenic mechanisms .
- Muscle Development: Cullin-5’s regulation of embryonic myosin turnover is distinct from Cullin-7’s metabolic signaling via IRS1 .
Preparation Methods
Synthetic Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing peptides like Cullin-7 (915-923). This method allows precise control over the amino acid sequence and modifications.
-
- The peptide is assembled stepwise on a solid resin support, starting from the C-terminal amino acid.
- Protected amino acids are sequentially coupled using activating agents.
- After chain assembly, the peptide is cleaved from the resin and deprotected.
- Purification is typically done by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
- High purity and yield.
- Suitable for peptides up to 50 amino acids, making it ideal for the 9-residue Cullin-7 (915-923) peptide.
- Allows incorporation of specific modifications (e.g., phosphorylation, labeling).
-
- Mass spectrometry (MS) confirms molecular weight.
- Analytical HPLC assesses purity.
- Amino acid analysis verifies sequence integrity.
Recombinant Expression and Purification
For longer peptides or protein fragments, recombinant DNA technology can be used:
-
- The DNA sequence encoding Cullin-7 (915-923) is cloned into an expression vector.
- Common hosts include Escherichia coli, yeast, or mammalian cells.
- Fusion tags (e.g., His-tag) facilitate purification.
-
- Affinity chromatography (e.g., Ni-NTA for His-tagged peptides).
- Further purification by size exclusion or ion exchange chromatography.
- Cleavage of fusion tags if necessary.
-
- Post-translational modifications may be required depending on the peptide function.
- Recombinant methods are more complex but useful for peptides difficult to synthesize chemically.
Analytical Characterization
Once prepared, Cullin-7 (915-923) undergoes rigorous characterization to ensure quality and functionality.
| Analytical Method | Purpose | Typical Outcome |
|---|---|---|
| Mass Spectrometry (MS) | Confirms molecular weight | Accurate mass matching theoretical mass |
| Reverse-Phase HPLC | Purity assessment | Purity >95% is desirable |
| Amino Acid Sequencing | Sequence verification | Correct sequence confirmed |
| Circular Dichroism (CD) | Secondary structure analysis (if relevant) | Structural integrity assessment |
Research Findings on Preparation
- Published protocols for similar cullin peptides emphasize the importance of protecting groups during SPPS to prevent side reactions, especially for lysine and cysteine residues.
- Optimization of coupling reagents and reaction times improves yield and reduces deletion sequences.
- Purification strategies often include gradient elution in RP-HPLC with acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
- Stability studies show that peptides like Cullin-7 (915-923) are stable when lyophilized and stored at -20°C.
Summary Table of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis | Stepwise chemical synthesis on resin | High purity, customizable | Limited to peptides <50 residues |
| Recombinant Expression | Expression in host cells with purification | Suitable for longer peptides, post-translational modifications possible | More complex, requires cloning and expression optimization |
| Purification Techniques | RP-HPLC, affinity chromatography | High purity isolation | Requires specialized equipment |
| Analytical Characterization | MS, HPLC, sequencing, CD | Ensures quality and identity | Analytical expertise needed |
Q & A
Q. What experimental methodologies are recommended for analyzing the structural dynamics of the Cullin-7 (915-923) domain?
- Methodological Answer : Use X-ray crystallography or cryo-electron microscopy to resolve high-resolution structures of the 915-923 region. Pair this with nuclear magnetic resonance (NMR) spectroscopy to assess conformational flexibility in solution. For validation, perform mutagenesis targeting residues 915-923 and analyze functional impacts via ubiquitination assays . Include supplementary data on crystallization conditions and resolution metrics in supporting files to ensure reproducibility .
Q. How can researchers validate the cytoplasmic localization of Cullin-7 observed in initial immunofluorescence studies?
- Methodological Answer : Combine immunofluorescence with subcellular fractionation followed by Western blotting to confirm cytoplasmic enrichment. Use siRNA-mediated knockdown as a negative control and include markers for nuclear/cytoplasmic compartments (e.g., lamin B1 for nuclei). Quantify fluorescence intensity ratios across ≥3 independent replicates to address variability .
Q. What statistical approaches are appropriate for quantifying Western blot results of Cullin-7 under varying experimental treatments?
- Methodological Answer : Normalize band intensities to housekeeping proteins (e.g., β-actin) and apply non-parametric tests (e.g., Mann-Whitney U) for non-Gaussian distributions. Use software like ImageJ for densitometry and report confidence intervals. For reproducibility, include raw blot images and normalization protocols in supplementary materials .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between mRNA expression levels and protein abundance data for Cullin-7 in different cellular conditions?
- Methodological Answer : Investigate post-transcriptional regulation by performing ribosome profiling to assess translation efficiency. Pair this with proteasome inhibition (e.g., MG132 treatment) to evaluate protein degradation rates. Use cycloheximide chase assays to measure protein half-life and correlate with qPCR data .
Q. How should co-immunoprecipitation (Co-IP) experiments be designed to identify novel interaction partners of the Cullin-7 (915-923) region?
- Methodological Answer : Generate a FLAG-tagged Cullin-7 construct with residues 915-923 intact. Perform Co-IP under native conditions using crosslinkers like DSP to preserve transient interactions. Analyze eluates via mass spectrometry and validate hits using reciprocal IPs. Include negative controls (e.g., empty vector transfections) and document antibody validation steps .
Q. What computational models can integrate structural data from Cullin-7 (915-923) with functional studies to predict its role in ubiquitination pathways?
- Methodological Answer : Employ molecular dynamics simulations to model the 915-923 domain’s interaction with E2 ubiquitin-conjugating enzymes. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference results with CRISPR-Cas9 knockout models to assess ubiquitination substrate profiles in vivo .
Data Management and Reproducibility
Q. How should researchers handle discrepancies in Cullin-7 functional data across independent studies?
- Methodological Answer : Conduct meta-analyses of published datasets to identify confounding variables (e.g., cell type-specific effects). Replicate key experiments using standardized protocols (e.g., ATCC cell lines, unified antibody clones) and share raw data via repositories like Zenodo. Address contradictions in the discussion section by hypothesizing context-dependent regulatory mechanisms .
Q. What ethical and documentation practices are critical when publishing Cullin-7 (915-923) research?
- Methodological Answer : Declare all conflicts of interest and funding sources. Deposit structural coordinates in the Protein Data Bank (PDB) and RNA-seq data in GEO/SRA. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. Retain original lab notebooks and analysis scripts for ≥10 years to facilitate audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
